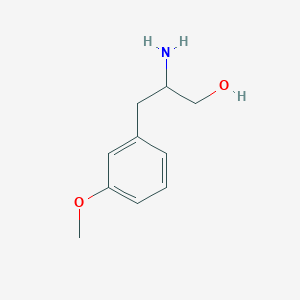

2-Amino-3-(3-methoxyphenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a chemical of interest due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-amino-1-(4′-methoxyphenyl)-propane is achieved starting from p-anisaldehyde, with key reactions including Horner–Wadsworth–Emmons olefination and Hoffmann degradation of amide to obtain the desired amine . This suggests that a similar approach could be adapted for synthesizing 2-Amino-3-(3-methoxyphenyl)propan-1-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, was determined using X-ray diffraction analysis . This highlights the importance of structural analysis in confirming the identity and purity of synthesized compounds. Techniques such as X-ray crystallography are crucial for elucidating the molecular structure of complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For example, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol demonstrates the ability to introduce chirality and modify functional groups to achieve desired biological activities . This implies that 2-Amino-3-(3-methoxyphenyl)propan-1-ol could also undergo various chemical reactions to enhance its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure. The study of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provides insights into the impact of methoxy substitution on molecular stability and interactions. The compound's stability is enhanced by methoxy substitution, which participates in intermolecular interactions . This information is valuable when considering the properties of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, as substituents can significantly influence the compound's behavior and interactions.

Wissenschaftliche Forschungsanwendungen

Cardioselectivity and Binding Studies

The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol has been explored for its potential cardioselectivity in beta-adrenoceptor blocking agents. Studies have shown that the structural modification of this compound, particularly the presence of the methoxy group, influences its binding affinity and cardioselectivity. For example, certain derivatives have demonstrated significant cardioselectivity, attributed to the presence of a methoxy group and other structural features, suggesting a nuanced interaction with beta-adrenoceptors (Rzeszotarski et al., 1983).

Crystal Structure and Chemical Synthesis

The crystal structure and synthesis of compounds related to 2-Amino-3-(3-methoxyphenyl)propan-1-ol have been studied, revealing insights into their chemical behavior and potential applications. For instance, the synthesis and characterization of similar compounds have provided valuable information for the development of new materials and pharmaceuticals (Rivera et al., 2022).

Lipase-Catalyzed Resolution and Asymmetric Synthesis

The enzymatic resolution and asymmetric synthesis of derivatives of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, such as in the production of (S)-dapoxetine, highlight the compound's versatility in pharmaceutical synthesis. These processes utilize lipase enzymes for selective reactions, demonstrating the compound's utility in creating enantiomerically pure pharmaceuticals (Torre et al., 2006).

Antioxidant Activity and Molecular Interaction

Research into methoxy- and hydroxyl-substituted derivatives has explored their antioxidant activity, demonstrating the potential health benefits and therapeutic applications of these compounds. The structural analysis and bioactivity studies provide a foundation for developing antioxidants and other therapeutic agents (Sulpizio et al., 2016).

Pharmacokinetic Studies

Pharmacokinetic studies on aminopropan-2-ol derivatives, including those related to 2-Amino-3-(3-methoxyphenyl)propan-1-ol, have led to a better understanding of their behavior in biological systems. These studies are crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion profiles, informing dosage and delivery mechanisms (Walczak, 2014).

Eigenschaften

IUPAC Name |

2-amino-3-(3-methoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFQMJOLDYSYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-methoxyphenyl)propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)

![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)

![N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2550893.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)